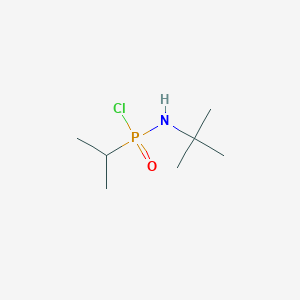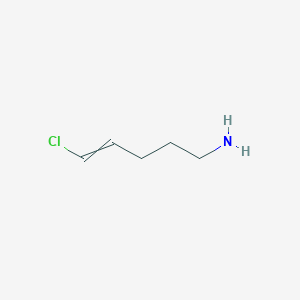
5-Chloropent-4-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropent-4-en-1-amine is an organic compound with the molecular formula C5H10ClN It features a primary amine group attached to a five-carbon chain, which includes a chlorine atom and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropent-4-en-1-amine typically involves the reaction of 5-chloropent-1-yne with ammonia or an amine under specific conditions. One common method is the Buchwald-Hartwig amination, where 5-chloropent-1-yne is converted into its azide derivative, followed by reduction to yield the desired amine . Another approach involves the direct alkylation of ammonia by alkyl halides, although this method may require multiple steps to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to yield saturated amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloropent-4-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5-Chloropent-4-en-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The double bond and chlorine atom provide sites for further chemical modifications, enhancing its versatility in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropent-1-ene: Similar structure but lacks the amine group.
Pent-4-en-1-amine: Similar structure but lacks the chlorine atom.
5-Chloropent-1-yne: Similar structure but contains a triple bond instead of a double bond.
Uniqueness
5-Chloropent-4-en-1-amine is unique due to the presence of both a chlorine atom and a double bond in its structure, which allows for a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
84960-74-7 |
|---|---|
Formule moléculaire |
C5H10ClN |
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
5-chloropent-4-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c6-4-2-1-3-5-7/h2,4H,1,3,5,7H2 |
Clé InChI |
NETGBSUZGDLBDV-UHFFFAOYSA-N |
SMILES canonique |
C(CC=CCl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
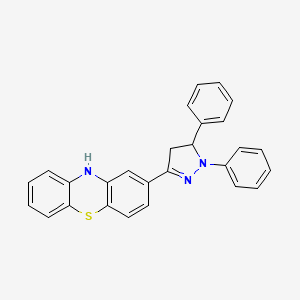
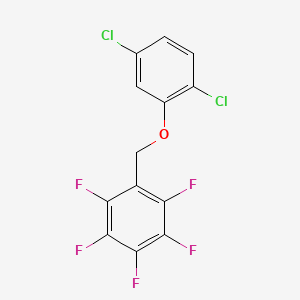
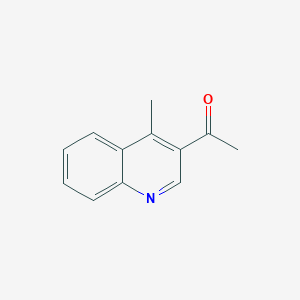
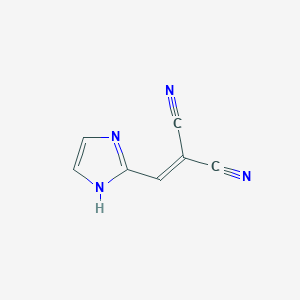
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
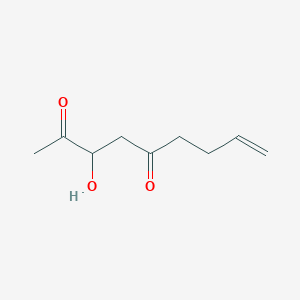
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
